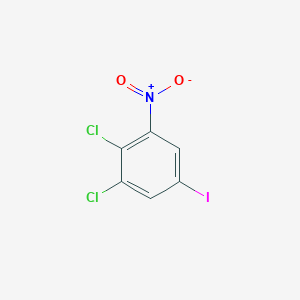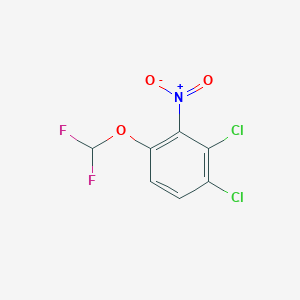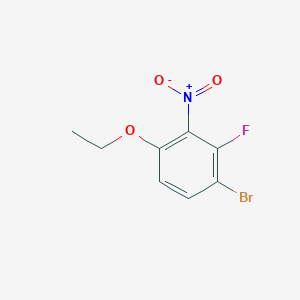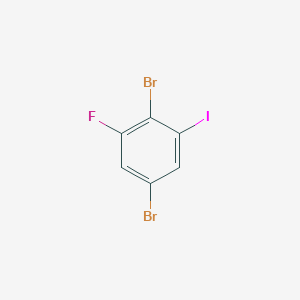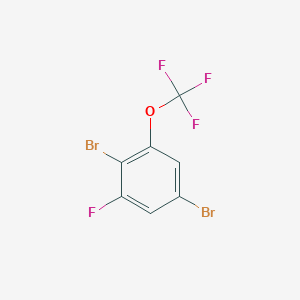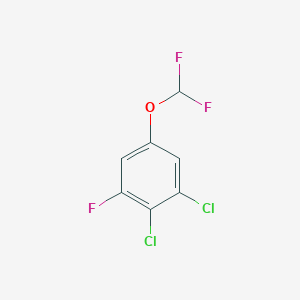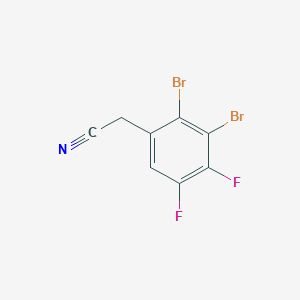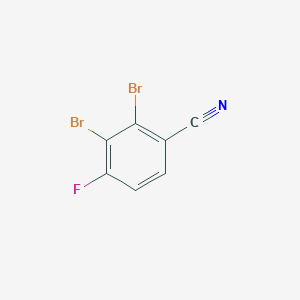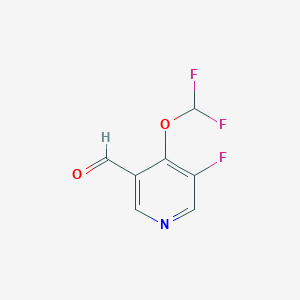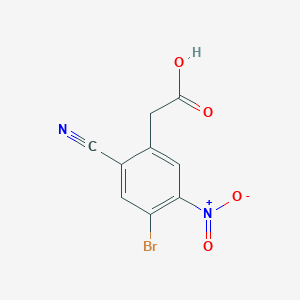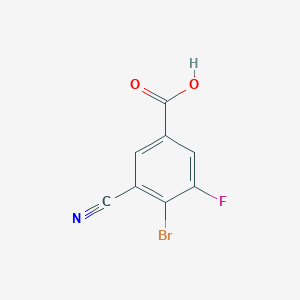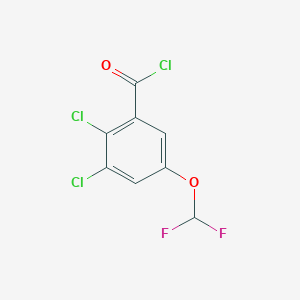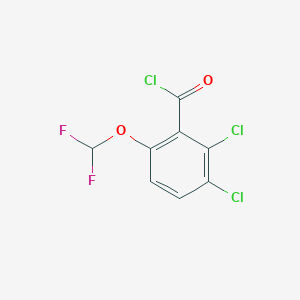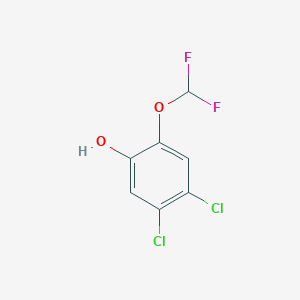![molecular formula C8H7BrFN3 B1410529 4-[(1R)-1-azidoethyl]-2-bromo-1-fluorobenzene CAS No. 1604467-16-4](/img/structure/B1410529.png)
4-[(1R)-1-azidoethyl]-2-bromo-1-fluorobenzene
Übersicht
Beschreibung
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s class or family, and its role or use in industry or research.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions used in the synthesis, as well as the yield and purity of the product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography, NMR spectroscopy, or computational methods. The analysis would discuss the compound’s bond lengths, bond angles, and any notable structural features.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, reactivity with common reagents, and stability.Wissenschaftliche Forschungsanwendungen
Synthesis and Radiochemistry
- 4-[(1R)-1-azidoethyl]-2-bromo-1-fluorobenzene is useful in the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene, which is important for 18F-arylation reactions in radiochemistry. This process involves nucleophilic aromatic substitution reactions and is pivotal for creating compounds used in PET imaging (Ermert et al., 2004).
Organic Synthesis and Catalysis
- It is instrumental in synthesizing new triazole derivatives of uracil and thymine, which have applications in corrosion inhibition. These derivatives are formed through click chemistry reactions, indicating a broad application in organic synthesis (Negrón-Silva et al., 2013).
- The compound is used in palladium-promoted cross-coupling reactions with organostannanes, demonstrating its utility in complex organic synthesis processes (Forngren et al., 1998).
Material Science and Nanotechnology
- In the field of material science, it has been used in Suzuki-Miyaura C-C coupling reactions catalyzed by supported Pd nanoparticles. This is particularly relevant for the preparation of fluorinated biphenyl derivatives, which have applications in pharmaceuticals and novel materials (Sadeghi Erami et al., 2017).
Chemistry Education
- It serves as a subject in educational settings, particularly in the context of teaching about Grignard reagents in undergraduate organic chemistry courses. This practical application helps students understand chemoselectivity and the formation of complex organic compounds (Hein et al., 2015).
Safety And Hazards
This section would detail the compound’s toxicity, flammability, and environmental impact. It would also include appropriate safety precautions for handling and disposing of the compound.
Zukünftige Richtungen
This would discuss potential future research directions involving the compound, such as new synthetic methods, applications, or investigations into its properties or reactivity.
I hope this general information is helpful. For a specific compound like “4-[(1R)-1-azidoethyl]-2-bromo-1-fluorobenzene”, you would need to consult the primary scientific literature or databases for detailed information. If you have any other questions or need further clarification, feel free to ask!
Eigenschaften
IUPAC Name |
4-[(1R)-1-azidoethyl]-2-bromo-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFN3/c1-5(12-13-11)6-2-3-8(10)7(9)4-6/h2-5H,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSFIBUPEGMUED-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Br)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)F)Br)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1R)-1-azidoethyl]-2-bromo-1-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



